molecular formula C18H14N4O B2603332 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile CAS No. 320424-94-0

2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile

Cat. No.: B2603332
CAS No.: 320424-94-0
M. Wt: 302.337
InChI Key: KVPYGBFHJROQLG-VBKFSLOCSA-N
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Description

The compound 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile features a pyrazole core substituted with a methyl group (C3), a phenyl ring (N1), and an oxo group (C5). A methylidene bridge links the pyrazole to an aniline-derived benzonitrile moiety. This structure confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal and materials chemistry. Below, we compare its structural, synthetic, and functional attributes with analogous compounds.

Properties

IUPAC Name

2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-13-16(12-20-17-10-6-5-7-14(17)11-19)18(23)22(21-13)15-8-3-2-4-9-15/h2-10,12,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFCPOLGHQRIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with benzaldehyde derivatives under specific conditions. The reaction is often catalyzed by acids or bases and carried out in solvents such as ethanol or methanol . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Pyrazolone Formation

The pyrazolone core arises from two-step condensation :

  • Hydrazine-β-ketoester Condensation : Hydrazines react with β-ketoesters to form pyrazolones via intramolecular cyclization .

  • Knoevenagel Condensation : The pyrazolone reacts with aldehydes to form the arylidene group, catalyzed by weak acids (e.g., acetic acid) .

Key Mechanistic Features :

  • Electrophilic Activation : Aldehydes are activated by acid or base catalysts (e.g., sodium acetate) to facilitate nucleophilic attack by the pyrazolone’s enolate .

  • Double Condensation : Organocatalytic approaches (e.g., pyrrolidine-BzOH salt) enable sequential double condensations to form C═C bonds, as observed in analogous systems .

Arylidene Group Formation

The arylidene group (yliden) forms via Michael addition and cyclization :

  • Aldehydes undergo Knoevenagel condensation with pyrazolones, forming conjugated enones .

  • Subsequent Michael addition with nucleophiles (e.g., amines) creates intermediates that cyclize to form the arylidene structure .

Catalytic Methods

  • Microwave-Assisted Synthesis : Accelerates reaction times and improves yields (e.g., InCl₃-catalyzed three-component reactions in aqueous media) .

  • Organocatalysis : Pyrrolidine-BzOH salt enables sequential double condensations under thermal conditions, achieving 100% carbon atom economy .

Key Reaction Conditions

Reaction TypeCatalyst/ConditionsYield RangeKey Features
Knoevenagel CondensationSodium acetate, acetic acid 50–88%Forms arylidene group via C═C bond
Hydrazine CyclizationHydrazine hydrate, ethanol Forms pyrazolone core
Organocatalytic CondensationPyrrolidine-BzOH salt Good to highSequential double condensations

Functional Group Reactivity

  • Pyrazolone Reactivity : The carbonyl group participates in nucleophilic acyl substitution and condensation reactions , enabling diversification of the core structure .

  • Amino Group Reactivity : The amino group may undergo Schiff base formation or serve as a site for further functionalization (e.g., alkylation) .

  • Cyano Group Reactivity : The nitrile group is stable but can undergo hydrolysis (to carboxylic acid) or reduction (to amine) under specific conditions.

Comparison with Analogous Systems

FeatureCurrent CompoundAnalogous Systems
Core StructurePyrazolone + arylidene + amino/cyanoPyrazolo[3,4-b]pyridines, pyrazolones
Synthesis MethodCondensation + substitutionThree-component reactions, Knoevenagel
CatalystsOrganocatalysts, acid/baseInCl₃, pyrrolidine-BzOH salt
Key AdvantageDiverse functional groupsHigh yields, green chemistry approaches

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the proliferation of cancer cells. For instance, studies have demonstrated that similar pyrazole compounds can induce apoptosis in various cancer cell lines, suggesting potential therapeutic uses in oncology .
  • Anti-inflammatory Properties : Pyrazole derivatives have been shown to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity : The compound's structure may contribute to antimicrobial efficacy against a range of pathogens. Studies have highlighted the potential of pyrazole derivatives as antibacterial and antifungal agents, which is crucial in addressing antibiotic resistance .

Material Science Applications

  • Photochromic Materials : The unique electronic properties of pyrazole compounds allow them to be utilized as photochromic agents. These materials can change color upon exposure to light, making them suitable for applications in smart materials and coatings .
  • Metal Ion Extraction : Pyrazole derivatives are effective extractants for metal ions from solutions. They can form stable complexes with various metals, which is beneficial in environmental remediation and recovery processes .

Catalytic Applications

  • Catalysts in Organic Synthesis : The compound can act as a catalyst in various organic reactions, including cross-coupling reactions and cycloadditions. Its ability to stabilize transition states makes it valuable in enhancing reaction rates and selectivity .
  • Synthesis of Heterocycles : The compound has been employed in the synthesis of complex heterocyclic compounds, which are crucial in pharmaceutical chemistry. Its reactivity allows for the efficient construction of diverse molecular architectures .

Case Study 1: Anticancer Research

A study conducted by Asegbeloyin et al. focused on synthesizing and characterizing various pyrazole derivatives, including the compound , and evaluating their anticancer activity against human cancer cell lines. Results indicated a promising reduction in cell viability, supporting further development as potential anticancer agents .

Case Study 2: Material Science Innovations

Research published by Ukwueze et al. detailed the use of pyrazole derivatives as photochromic materials, demonstrating their ability to undergo reversible color changes upon UV light exposure. This property was harnessed for developing advanced coatings with dynamic visual effects .

Mechanism of Action

The mechanism of action of 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrazole Derivatives with Benzonitrile Moieties

  • CAS 320425-05-6 (): Differs by a trifluoromethyl (-CF₃) substitution at C3 of the pyrazole. The -CF₃ group increases lipophilicity and metabolic stability compared to the methyl group in the target compound .
  • Methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate (): Replaces benzonitrile with a methyl ester (-COOCH₃), reducing electron-withdrawing effects but improving solubility in polar solvents .

Table 1: Substituent Effects on Pyrazole Derivatives

Compound Pyrazole C3 Substituent Benzonitrile/Alternative Group Key Property Differences
Target Compound Methyl Benzonitrile High stability, moderate solubility
CAS 320425-05-6 Trifluoromethyl Benzonitrile Enhanced lipophilicity, bioactivity
Compound Trifluoromethyl Methyl ester Improved solubility, lower reactivity

Physicochemical Properties

  • Melting Points :
    • Target Compound: Expected >200°C (similar to and compounds, which range 200–250°C) .
    • 4-(Thiazol-5-yl)pyrimidine-5-carbonitrile (): Melts at 242–243°C, suggesting rigid heterocyclic systems elevate melting points .
  • Spectral Data :
    • IR spectra for the target compound would show CN stretches near 2220 cm⁻¹ (consistent with and ) .
    • NMR signals for the pyrazole methylidene proton (~7.9–8.1 ppm) align with shifts in and .

Biological Activity

The compound 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile , also known by its CAS number 320424-94-0, is a member of a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on various research findings.

The molecular formula of the compound is C17H14N4O3C_{17}H_{14}N_{4}O_{3}, with a molecular weight of approximately 322.318 g/mol. The structure features a pyrazole ring, which is known to influence biological activity through various mechanisms.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of pyrazole derivatives, including the compound .

Case Studies

  • Cytotoxicity Against HL-60 Cells : Research indicated that compounds derived from similar pyrazole structures exhibited significant cytotoxic effects against HL-60 human promyelocytic leukemia cells. Specifically, some derivatives showed an IC50 value of less than 5 μM, indicating potent activity against these cancer cells .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. The presence of functional groups such as carbonitrile and amino groups enhances the interaction with cellular targets, potentially leading to cell cycle arrest and apoptosis .
Compound NameIC50 (μM)Target Cell Line
Pyrazole Derivative A<5HL-60
Pyrazole Derivative B10MCF7
Pyrazole Derivative C15A549

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Some studies suggest that it exhibits activity against various Gram-positive bacteria and fungi.

Research Findings

  • Antibacterial Activity : In vitro studies revealed that certain derivatives demonstrated significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli . The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
  • Antifungal Activity : Additionally, some derivatives showed promising antifungal activity against Candida species, which is critical for developing new antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is largely influenced by their structural characteristics. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups (like carbonitriles) enhances the reactivity and biological efficacy of the compounds.
  • Hydrogen Bonding : Intramolecular hydrogen bonding plays a significant role in stabilizing the active conformations necessary for biological activity .

Q & A

Q. What are the common synthetic routes for preparing pyrazole-carbonitrile derivatives like 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile?

  • Methodological Answer : Condensation reactions involving pyrazole intermediates and aromatic aldehydes are widely used. For example, refluxing a pyrazole precursor (e.g., 3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazole) with 2-aminobenzonitrile in a solvent system like acetic anhydride/acetic acid (10:20 mL) with sodium acetate as a catalyst yields the target compound. Reaction conditions (2–12 hours, 80–100°C) and stoichiometric ratios (1:1 molar equivalents) are critical for reproducibility . Key Validation Steps : Monitor reaction progress via TLC; purify via crystallization (e.g., DMF/water) .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • IR : Look for characteristic peaks:
  • CN stretch at ~2,220 cm⁻¹ (nitrile group).
  • NH stretches at 3,400–3,200 cm⁻¹ (secondary amine).
  • C=O stretch at ~1,700 cm⁻¹ (pyrazolone ring) .
  • ¹H NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.4 ppm), and imine protons (=CH, δ ~7.9–8.0 ppm) .
  • MS : Confirm molecular ion ([M⁺]) and fragmentation patterns consistent with the molecular formula (e.g., C₂₀H₁₅N₅O) .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer :
  • Crystallization : Use solvents like ethanol, DMF, or acetic acid to remove by-products. For example, compound 11b () was crystallized from acetic acid, yielding 68% purity .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients for polar impurities.
  • Recrystallization : Optimize solvent polarity (e.g., DMF/water mixtures) to enhance crystal lattice formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. achieved 68% yield using acetic anhydride/acetic acid .
  • Catalyst Variation : Compare sodium acetate with other bases (e.g., K₂CO₃, pyridine) to enhance imine formation.
  • Temperature Control : Lower temperatures (0–5°C) may reduce decomposition, as seen in nitrile synthesis via thionyl chloride/DMF () .
    Data Contradiction Analysis : If yields vary (e.g., 57% vs. 68% in ), analyze by-products via LC-MS to identify competing pathways .

Q. How can discrepancies in NMR or MS data be resolved during structural validation?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve overlapping peaks (e.g., aromatic protons) by altering solvent or temperature.
  • HSQC/HMBC Experiments : Assign ambiguous ¹³C/¹H correlations (e.g., distinguishing nitrile carbons from carbonyls) .
  • High-Resolution MS (HRMS) : Confirm exact mass to rule out isobaric impurities.
    Case Study : used DFT calculations to validate experimental NMR shifts for a pyrazole derivative, resolving ambiguities between tautomeric forms .

Q. What computational methods support mechanistic studies of pyrazole-carbonitrile reactivity?

  • Methodological Answer :
  • DFT Calculations : Model reaction pathways (e.g., imine formation) using Gaussian or ORCA software. Compare activation energies for different intermediates .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., acetic acid vs. DMF).
  • TD-DFT : Predict UV-vis spectra to correlate with experimental λmax values for photostability studies .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically tested?

  • Methodological Answer :
  • Accelerated Stability Studies :

Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC at intervals (0, 7, 14, 30 days).

Identify degradation products using LC-MS/MS.

  • Kinetic Analysis : Calculate half-life (t½) and activation energy (Ea) using Arrhenius plots .
    Reference : ’s framework for environmental fate studies can be adapted for lab-scale stability protocols .

Data Presentation

Table 1 : Representative Synthetic Yields and Characterization Data for Analogous Compounds

Compound IDYield (%)Melting Point (°C)Key IR Peaks (cm⁻¹)¹H NMR (δ, ppm)Reference
11a 68243–2462,219 (CN), 3,436 (NH)2.24 (CH₃), 7.94 (=CH)
11b 68213–2152,209 (CN), 3,423 (NH)8.01 (=CH), 7.41 (ArH)
12 57268–2692,220 (CN), 1,719 (C=O)9.59 (NH), 7.82 (ArH)

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